molecular formula C22H17N5O5S B2793752 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-77-6

1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2793752
CAS No.: 847190-77-6
M. Wt: 463.47
InChI Key: JCSPTUBJDLDORI-UHFFFAOYSA-N
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Description

This compound is a pyrimido[4,5-d]pyrimidine derivative characterized by a bicyclic fused pyrimidine core with distinct substitutions:

  • 1,3-Dimethyl groups: These substituents enhance lipophilicity and influence steric interactions at the pyrimidine ring.

Properties

CAS No.

847190-77-6

Molecular Formula

C22H17N5O5S

Molecular Weight

463.47

IUPAC Name

1,3-dimethyl-7-(4-nitrophenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H17N5O5S/c1-25-19-17(21(29)26(2)22(25)30)20(33-12-16(28)13-6-4-3-5-7-13)24-18(23-19)14-8-10-15(11-9-14)27(31)32/h3-11H,12H2,1-2H3

InChI Key

JCSPTUBJDLDORI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)C4=CC=CC=C4)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

1,3-Dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimido[4,5-d]pyrimidine family. This class of compounds has garnered interest due to its diverse biological activities and potential therapeutic applications. The unique structural features of this compound suggest various mechanisms of action that may contribute to its efficacy in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C28H28N6O5SC_{28}H_{28}N_{6}O_{5}S with a molecular weight of 560.6 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that enhance its biological activity.

Property Value
Molecular FormulaC28H28N6O5S
Molecular Weight560.6 g/mol
IUPAC Name5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
InChI KeyXXJQLPQCRNOPLJ-UHFFFAOYSA-N

Biological Activities

Research indicates that compounds within the pyrimido[4,5-d]pyrimidine class exhibit a wide range of biological activities including:

  • Antitumor Activity : Initial studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values indicating effective concentrations for therapeutic action .
  • Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against both bacterial and fungal strains. Studies have reported IC50 values in the micromolar range for certain derivatives against pathogens .
  • Anti-inflammatory Effects : Research has shown that similar compounds within this class can inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. The anti-inflammatory activity was comparable to established drugs like indomethacin .
  • Antioxidant Activity : Molecular docking studies have indicated that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments .

The biological activity of 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine involves several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in regulating cell cycle progression and apoptosis in cancer cells.
  • Receptor Interaction : It could interact with various receptors involved in inflammatory responses or cellular signaling pathways.

Case Studies

Recent studies have explored the biological potential of similar pyrimido derivatives:

  • Antitumor Study : A derivative was tested on HeLa cells showing significant cytotoxicity with an IC50 value of approximately 15 µM. This indicates potential for development as an anticancer agent .
  • Antimicrobial Evaluation : A series of derivatives were evaluated for their antimicrobial efficacy against Staphylococcus aureus and E. coli, with some exhibiting IC50 values below 10 µM .
  • Anti-inflammatory Assessment : Compounds were assessed for COX inhibition using Western blot analysis; results indicated effective suppression of COX-2 expression in RAW264.7 macrophages .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : This compound shows potential as a lead compound for developing new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.
    • Antioxidant Properties : Studies indicate that derivatives of this compound exhibit significant antioxidant activity, making them candidates for treating oxidative stress-related conditions.
  • Biological Research
    • Enzyme Probes : The compound can be utilized as a probe to study enzyme interactions within cellular processes. Its ability to interact with specific molecular targets enables researchers to explore biochemical pathways.
    • Anti-inflammatory Effects : Research has shown that compounds similar to this one possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
  • Materials Science
    • Nonlinear Optical Properties : The compound's unique electronic structure allows it to be explored as a candidate for nonlinear optical materials. Its molecular hyperpolarizability indicates promising applications in photonic devices .
    • Catalysis : Due to its diverse functional groups, the compound may serve as a catalyst or building block in synthesizing more complex materials.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of various derivatives of 1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione using in vitro assays. The results demonstrated that certain derivatives exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests their potential application in nutraceuticals or pharmaceuticals aimed at combating oxidative stress.

Case Study 2: Enzyme Interaction Studies

In another study focusing on enzyme interactions, the compound was used to probe the activity of specific kinases involved in cancer pathways. The binding affinity and inhibition kinetics were assessed through molecular docking simulations and biochemical assays. Results indicated that modifications to the nitrophenyl group could significantly enhance binding affinity, highlighting its role in targeted drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related derivatives:

Compound Molecular Formula Key Substituents Functional Groups Reported Bioactivity References
Target Compound C₂₃H₂₀N₆O₅S 1,3-Dimethyl, 7-(4-nitrophenyl), 5-((2-oxo-2-phenylethyl)thio) Ketone (C=O), Thioether (S-CH₂), Nitro (NO₂) Not explicitly reported; inferred potential for kinase inhibition or antimicrobial use. N/A
1,3,7-Trimethyl-5-((2-Oxo-2-(Piperidin-1-Yl)Ethyl)Thio)Pyrimido[4,5-d]Pyrimidine-2,4(1H,3H)-Dione C₁₆H₂₁N₅O₃S 1,3,7-Trimethyl, 5-((2-oxo-2-piperidinylethyl)thio) Ketone, Thioether, Piperidine (tertiary amine) Higher hydrogen bond acceptor count (6 vs. 5 in target) suggests enhanced solubility.
5-((2-Aminothiazol-5-Yl)(4-Nitrophenyl)Methyl)-6-Hydroxy-1,3-Dimethylpyrimidine-2,4(1H,3H)-Dione C₁₇H₁₅N₇O₅S 6-Hydroxy, 5-(2-aminothiazole-4-nitrophenyl) Hydroxyl (OH), Nitro, Thiazole (NH₂) Antimicrobial activity inferred from structural analogs.
Ethyl 2,4-Dioxo-1,2,3,4,5,7-Hexahydro-Pyrimido[5,4-e][1,2,4]Triazolo[4,3-a]Pyrimidine-9-Carboxylate C₁₂H₁₃N₇O₄ Hexahydro-pyrimido-triazolo core, ethyl carboxylate Carboxylate (COOEt), Triazole (N=N) Antimicrobial activity demonstrated against Gram-positive bacteria.
4-Amino-8-(β-D-Ribofuranosylamino)Pyrimido[5,4-d]Pyrimidine-5'-Monophosphate (APP-MP) C₁₄H₁₈N₇O₉P Ribose-phosphate, 4-amino, pyrimido[5,4-d]pyrimidine core Phosphate (PO₄³⁻), Amino (NH₂) Potent inhibitor of human PRS synthetase (IC₅₀ = 5.2 μM for PRS1).

Key Observations :

The nitro group’s electron-withdrawing nature may reduce metabolic stability compared to alkyl or amine groups. The thioether side chain in the target compound differs from the carboxylate in , which confers water solubility but reduces membrane permeability.

Core Modifications: Pyrimido[4,5-d]pyrimidine (target) vs.

Synthetic Complexity: The target compound’s synthesis likely parallels methods for thieno[2,3-d]pyrimidines (e.g., thiourea-mediated cyclocondensation under acidic conditions) . However, the nitro group’s presence may necessitate protective-group strategies to avoid side reactions.

Biological Relevance: While the target compound lacks direct activity data, APP-MP demonstrates that pyrimido-pyrimidine scaffolds can achieve nanomolar-level enzyme inhibition. The nitro group’s role in directing electrophilic interactions (e.g., with cysteine residues) could enhance target engagement.

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